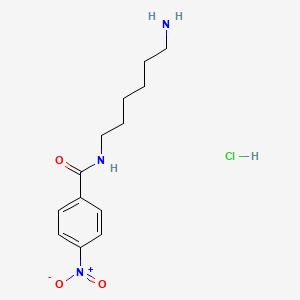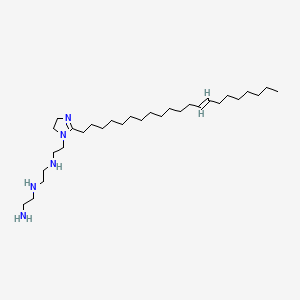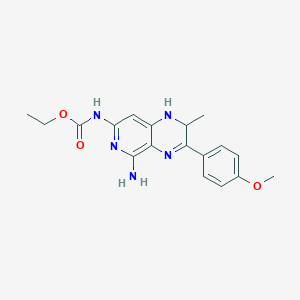
Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with additional functional groups that may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an amine under basic conditions.
Introduction of the Cyanobenzoyl Group: This step may involve the reaction of the benzamide intermediate with 4-cyanobenzoyl chloride in the presence of a base.
Addition of the Phenylmethoxy Group: The final step could involve the reaction of the intermediate with phenylmethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or as a precursor in manufacturing processes.
Mecanismo De Acción
The mechanism of action of Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- would depend on its specific interactions with biological targets. Generally, benzamides can interact with enzymes or receptors, modulating their activity. The presence of the cyanobenzoyl and phenylmethoxy groups may influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound, known for its use in pharmaceuticals.
N-(4-cyanobenzoyl)benzamide: A related compound with similar functional groups.
N-(phenylmethoxy)benzamide: Another related compound with a phenylmethoxy group.
Uniqueness
Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- is unique due to the combination of its functional groups, which may impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
220168-52-5 |
|---|---|
Fórmula molecular |
C22H16N2O4 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
[benzoyl(phenylmethoxy)amino] 4-cyanobenzoate |
InChI |
InChI=1S/C22H16N2O4/c23-15-17-11-13-20(14-12-17)22(26)28-24(21(25)19-9-5-2-6-10-19)27-16-18-7-3-1-4-8-18/h1-14H,16H2 |
Clave InChI |
RUXLDXUQVZKWOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


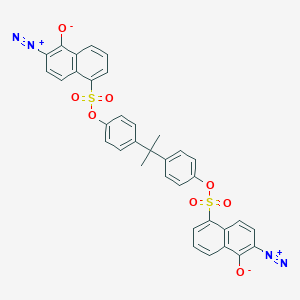


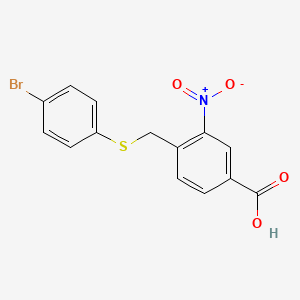
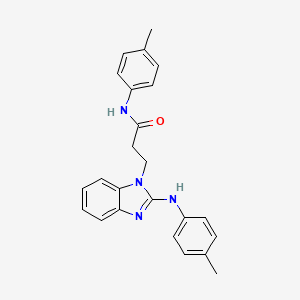
![methyl 3-[2-(4-benzhydrylpiperazin-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate;oxalic acid](/img/structure/B12701356.png)
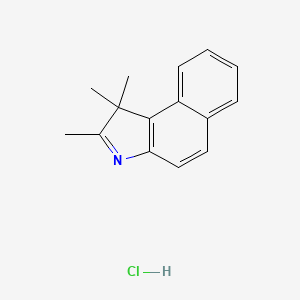
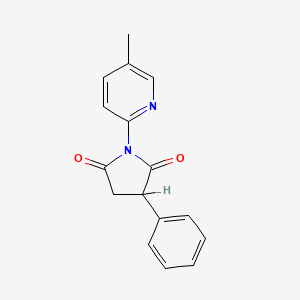
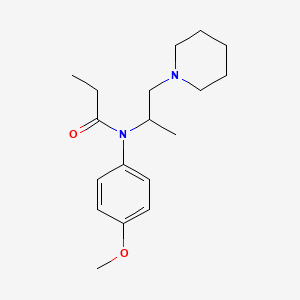
![4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol;sulfuric acid](/img/structure/B12701374.png)
